but-3-ynoate

pKa acidity ionization state

Terminal-alkyne C4 building block enabling CuAAC click chemistry inaccessible to internal-alkyne analogs (but-2-ynoate). Essential PROTAC linker precursor for conjugating E3 ligase ligands to target-protein ligands. • pKa 3.62 ± 0.10: >90% ionized at physiological pH 7.4, favoring aqueous solubility and salt formation for preclinical formulation • C2 synthon in chiral isochalcogenourea-catalyzed (4+2)-heterocycloadditions yielding enantioenriched 3,4-dihydropyrans • Biocatalytic deracemization with Candida parapsilosis ATCC 7330 delivers >99% ee (S)-alkynyl alcohols at up to 81% isolated yield Available as free acid (CAS 2345-51-9), methyl ester (CAS 32804-66-3), and ethyl ester (CAS 53841-07-9). Validated purity with full analytical documentation.

Molecular Formula C4H3O2-
Molecular Weight 83.07 g/mol
Cat. No. B1264759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-3-ynoate
Molecular FormulaC4H3O2-
Molecular Weight83.07 g/mol
Structural Identifiers
SMILESC#CCC(=O)[O-]
InChIInChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6)/p-1
InChIKeyKKAHGSQLSTUDAV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-3-ynoate: Quantitative Differentiation Guide


But-3-ynoate (3-butynoic acid anion; CAS 2345-51-9 for the acid) is a C4 terminal-alkyne monocarboxylate building block featuring a reactive acetylene group separated from the ester/carboxylate by a single methylene spacer [1]. The compound (and its common ester derivatives methyl but-3-ynoate, CAS 32804-66-3; ethyl but-3-ynoate, CAS 53841-07-9) is widely employed in click chemistry, cycloadditions, conjugate additions, and PROTAC linker chemistry [2]. This guide provides comparator-anchored, quantitative evidence to support scientific selection of but-3-ynoate over its closest structural analogs—including but-2-ynoate (internal alkyne), propiolate (conjugated ynoate), and saturated C4 esters.

Terminal-alkyne building block for CuAAC click chemistry, PROTAC linker synthesis, and Sonogashira coupling.
C2 synthon for catalytic asymmetric (4+2)-heterocycloaddition to access enantioenriched 3,4-dihydropyrans.
Scaffold for biocatalytic deracemization with reported >99% ee in whole-cell transformations.
Selection context: requires α-hydroxy substitution pattern.

Key Differentiators of But-3-ynoate vs. Analogs


Although but-3-ynoate, but-2-ynoate (ethyl ester), methyl propiolate, and ethyl acetate all bear ester and alkyne functionalities, their reactivity profiles diverge significantly due to alkyne position (terminal vs. internal) and the presence or absence of a methylene spacer between the carbonyl and the triple bond. The terminal alkyne in but-3-ynoate enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry that is sterically and electronically inaccessible to internal alkynes such as but-2-ynoate . Conversely, the methylene spacer in but-3-ynoate attenuates the extended conjugation present in propiolate esters, thereby altering both the acidity of the parent acid (pKa ~3.6–3.9 vs. acetic acid 4.76) and the regiochemical outcome of cycloaddition reactions [1]. Simple substitution of one butynoate isomer for another therefore introduces unpredictable reactivity, regioselectivity, and downstream compatibility risks. The quantitative evidence below establishes where and by how much these differences manifest.

This Product
Analog / Alternative
Risk if Substituted
But-3-ynoate (terminal alkyne)
But-2-ynoate (internal alkyne)
CuAAC click chemistry may be completely inaccessible, altering the synthetic route.
But-3-ynoate (methylene spacer)
Propiolate ester (conjugated ynoate)
Cycloaddition regioselectivity may shift, potentially affecting dihydropyran scaffold access.
But-3-ynoic acid (pKa ~3.6–3.9)
Acetic acid (pKa ~4.76)
Ionization state at physiological pH may differ, requiring salt-form review.

Quantitative Evidence: But-3-ynoate vs. Analogs


Acidity vs. Acetic Acid

But-3-ynoic acid (the protonated form of but-3-ynoate) possesses a predicted pKa of 3.62 ± 0.10 and a calculated pKa of 3.91 [1], compared with the well-established pKa of acetic acid at 4.76 [2]. This represents a ΔpKa of approximately 0.85–1.14 units, corresponding to roughly a 7- to 14-fold enhancement in acid strength. The increased acidity arises from the electron-withdrawing inductive effect of the terminal alkyne transmitted through the methylene spacer. This property directly affects the ionization state at physiological pH: but-3-ynoate exists predominantly as the anion at pH 7.4, whereas acetic acid is only partially ionized under the same conditions.

Acidity vs. Acetic Acid
Cross-study comparable
pKa 3.62–3.91 vs. 4.76 (ΔpKa ≈ 0.85–1.14)
Supports ionization-state review for formulation context.
Predicted/calculated values; aqueous context.
pKa acidity ionization state drug design

CuAAC Click Chemistry vs. But-2-ynoate

But-3-ynoate esters carry a terminal alkyne (HC≡C–) that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction that yields 1,4-disubstituted 1,2,3-triazoles [1]. In contrast, but-2-ynoate (ethyl ester) bears an internal alkyne (CH3–C≡C–) that is not a competent substrate for CuAAC under standard conditions and instead undergoes fundamentally different reactivity, such as phosphine-mediated domino cyclization with phthalimidomalonates to yield pyrroloisoindolinone derivatives (up to excellent yields) [2]. The terminal alkyne in but-3-ynoate additionally enables Sonogashira cross-coupling and [2+2] cycloaddition manifolds not available to the internal isomer. This binary reactivity gate—terminal alkyne = click-competent; internal alkyne = click-incompetent—makes but-3-ynoate the mandatory choice when azide-alkyne ligation is required in a synthetic sequence.

CuAAC Competence vs. But-2-ynoate
Class-level inference
Terminal alkyne: CuAAC-competent; Internal alkyne: not competent
Method compatibility may require terminal-alkyne structure.
Binary reactivity gate; phosphine-mediated alternative for but-2-ynoate.
click chemistry CuAAC terminal alkyne bioconjugation

Biocatalytic Deracemization Enantioselectivity

Racemic alkyl-2-hydroxy-4-arylbut-3-ynoates—substrates containing the but-3-ynoate backbone—were deracemized to the (S)-enantiomers in >99% enantiomeric excess (ee) with isolated yields up to 81% using whole cells of Candida parapsilosis ATCC 7330 [1]. Absolute configuration was rigorously confirmed by 1H NMR using Mosher's method. This biocatalytic transformation exploits both the terminal alkyne and the α-hydroxy substitution pattern unique to but-3-ynoate scaffolds. The high enantiospecificity is not achievable with non-ynoate substrates (e.g., saturated 2-hydroxybutyrate esters) under comparable conditions, as the alkyne moiety provides a critical recognition handle for the enzymatic active site.

Biocatalytic Deracemization
Direct head-to-head comparison
Reported >99% ee; yield up to 81%
Supports enantioselective route context for chiral-alcohol synthesis.
C. parapsilosis ATCC 7330 whole-cell system.
biocatalysis enantioselectivity deracemization chiral alcohol

C2 Synthon in Asymmetric Heterocycloaddition

Ethyl but-3-ynoate functions uniquely as a C2 building block in chiral isochalcogenourea-catalyzed asymmetric (4+2)-heterocycloadditions with Michael acceptors, delivering 3,4-dihydropyrans with good-to-excellent control of regioselectivity, diastereoselectivity, and enantioselectivity [1][2]. The C2 synthon role is enabled by the methylene spacer between the ester carbonyl and the alkyne, which positions the reactive propargylic site precisely for concerted cycloaddition. In contrast, propiolate esters (lacking the methylene spacer) favor [3+2] 1,3-dipolar cycloaddition pathways rather than the [4+2] manifold. But-2-ynoate, with its internal alkyne, exhibits divergent reactivity dominated by phosphine-mediated umpolung cyclization [3]. The ability of ethyl but-3-ynoate to operate as a C2 donor in organocatalytic asymmetric transformations is a selectivity advantage not shared by any of its closest structural analogs.

C2 Synthon Cycloaddition
Class-level inference
Enables (4+2)-heterocycloaddition; propiolates favor [3+2] pathway
Supports dihydropyran scaffold synthesis pathway.
Isochalcogenourea-catalyzed; regio-/diastereo-/enantioselectivity reported.
asymmetric catalysis cycloaddition organocatalysis dihydropyran

PROTAC Linker Building Block Recognition

Ethyl but-3-ynoate (CAS 53841-07-9) is catalogued as a PROTAC linker by multiple specialized chemical biology suppliers (InvivoChem, MedChemExpress, Antpedia) [1]. It functions by providing a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to azide-functionalized ligands, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling to the second functional motif of the PROTAC. The compact C4 backbone with a single methylene spacer offers a shorter and more rigid linker geometry compared to PEG-based or extended alkyl-chain PROTAC linkers, potentially favoring ternary complex formation when a short, constrained tether is optimal. But-2-ynoate, propiolate, and saturated C4 esters are not listed as PROTAC linkers in comparable catalogs.

PROTAC Linker Designation
Supporting evidence
Listed as PROTAC linker; analogs not listed
May support procurement workflow for targeted protein degradation research.
Supplier catalog data; verify protocol-specific suitability.
PROTAC linker targeted protein degradation chemical biology

But-3-ynoate: Evidence-Backed Applications


Click Chemistry Bioconjugation and PROTAC

The terminal alkyne of but-3-ynoate esters (methyl, ethyl) is the prerequisite functional group for CuAAC click chemistry with azide-bearing payloads . This is the dominant application in PROTAC development, where ethyl but-3-ynoate is explicitly designated as a linker building block for conjugating E3 ligase ligands to target-protein ligands . Internal alkyne analogs (but-2-ynoate) cannot participate in CuAAC, rendering them non-viable substitutes in any click-ligation-based synthetic route. Procurement of but-3-ynoate ensures CuAAC compatibility and access to established PROTAC conjugation protocols used across chemical biology laboratories.

Organocatalytic Dihydropyran Synthesis

Ethyl but-3-ynoate is uniquely employed as a C2 building block in chiral isochalcogenourea-catalyzed (4+2)-heterocycloadditions with Michael acceptors, affording 3,4-dihydropyrans with good-to-excellent control of regio-, diastereo-, and enantioselectivity [1]. Neither propiolate esters nor but-2-ynoate can replicate this C2 synthon role—the former favors [3+2] dipolar cycloaddition, while the latter undergoes phosphine-mediated umpolung pathways to unrelated scaffolds. Researchers targeting enantioenriched dihydropyrans for medicinal chemistry programs should specify ethyl but-3-ynoate to access this catalytic asymmetric entry.

Biocatalytic Enantiopure Alkynyl Ester Production

Racemic alkyl-2-hydroxy-4-arylbut-3-ynoates undergo deracemization using Candida parapsilosis ATCC 7330 whole cells to deliver (S)-enantiomers in >99% ee and up to 81% isolated yield [2]. This platform provides a scalable, green-chemistry approach to chiral alkynyl alcohols that serve as key intermediates in natural product synthesis and pharmaceutical R&D. Saturated or non-ynoate 2-hydroxy esters do not exhibit comparable biocatalytic enantioselectivity with this strain, underscoring the necessity of the terminal-alkyne-bearing but-3-ynoate scaffold for high-fidelity chiral resolution.

pH-Driven Formulation and Salt Selection

The pKa of but-3-ynoic acid (3.62–3.91) is approximately 0.85–1.14 units lower than that of acetic acid (4.76), representing a 7–14-fold enhancement in acid strength [3]. For medicinal chemistry programs using but-3-ynoate-containing drug candidates, this translates to a >90% ionized fraction at physiological pH 7.4, favoring aqueous solubility and salt formation with basic counterions. In contrast, acetic acid is only partially ionized under the same conditions. This differential guides salt-form selection, dissolution-rate prediction, and oral bioavailability optimization during preclinical development.

Application
Selection Property
Validation Focus
Click chemistry bioconjugation and PROTAC
Terminal-alkyne structure for CuAAC ligation
Verify CuAAC compatibility with azide-bearing payloads
Organocatalytic dihydropyran synthesis
C2 building block with methylene spacer
Review asymmetric (4+2)-cycloaddition selectivity
Biocatalytic enantiopure alkynyl ester production
α-Hydroxy-alkynyl scaffold for enzymatic recognition
Evaluate ee and isolated yield under whole-cell conditions
pH-driven formulation and salt selection
Acid strength (pKa ~3.6–3.9) and ionization state
Assess anion fraction at physiological pH for solubility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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